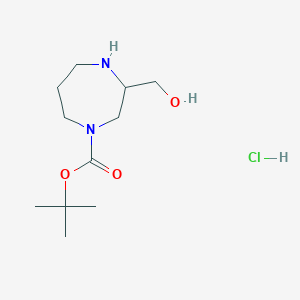

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride

Description

Historical Evolution of Diazepane-Based Scaffolds in Medicinal Chemistry

The exploration of diazepane derivatives in medicinal chemistry traces its origins to the mid-20th century, when the benzodiazepine class of psychoactive drugs revolutionized the treatment of anxiety and insomnia. Benzodiazepines, such as diazepam and chlordiazepoxide, feature a fused benzene and diazepine ring system and act as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors. However, the 1,4-diazepane scaffold—a saturated analog lacking aromatic fusion—emerged as a distinct entity with unique physicochemical and pharmacological properties.

Early synthetic efforts focused on the conformational flexibility of 1,4-diazepane, which enables adaptive binding to diverse biological targets. For instance, the seven-membered ring adopts boat and chair conformations, allowing substituents to occupy axial or equatorial positions depending on steric and electronic demands. This flexibility has been exploited in the design of enzyme inhibitors, G protein-coupled receptor (GPCR) ligands, and epigenetic modulators. A landmark development occurred with the discovery that 1,4-diazepane derivatives could inhibit bromodomains, epigenetic "reader" modules that recognize acetylated lysine residues on histones. Compounds such as JQ1, a thienodiazepine, demonstrated potent anti-cancer activity by displacing BET (bromodomain and extra-terminal) proteins from chromatin.

The incorporation of polar substituents, such as the hydroxymethyl group in tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride, enhances water solubility and enables hydrogen bonding interactions with target proteins. This structural feature is critical for improving pharmacokinetic profiles while maintaining affinity. Recent advances in asymmetric synthesis have further expanded the accessibility of enantiomerically pure 1,4-diazepane derivatives, which are essential for targeting chiral binding pockets.

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVILVCPBSDVWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of tert-Butyl 3-(carboxymethyl)-1,4-diazepane-1-carboxylate.

Reduction: Formation of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate.

Substitution: Formation of various substituted diazepane derivatives depending on the substituent used.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The diazepane ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride (Target)

- Substituents : Hydroxymethyl (-CH₂OH) at C3, Boc group at N1.

- Polarity : High due to the hydrophilic hydroxymethyl group.

- Molecular Weight : 266.8 g/mol .

tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b)

- Substituents : 2-Chloro-4-fluorophenyl at C3, Boc group at N1.

- Polarity : Moderate; halogenated aryl group enhances lipophilicity.

- Molecular Weight : ~326.5 g/mol (calculated).

- Synthesis : Prepared via reductive amination using 2-chloro-4-fluorobenzaldehyde, yielding 61% as a rotameric mixture .

tert-Butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate Substituents: Methyl groups at C5 and C7, Boc group at N1. Polarity: Lower than the target due to alkyl groups. Molecular Weight: Not explicitly stated in evidence, but estimated as ~228.3 g/mol (base compound) .

tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate hydrochloride

- Structure : Pyrrolidine (5-membered ring) with 2-bromophenyl and Boc groups.

- Polarity : Moderate; bromoaryl group increases steric bulk.

- Molecular Weight : 262.58 g/mol .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a synthetic compound with the molecular formula and a molecular weight of 250.76 g/mol. This compound is a derivative of diazepane, a seven-membered heterocyclic structure containing two nitrogen atoms. It is primarily utilized in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate; hydrochloride |

| InChI Key | IZFSOLCROOYQAA-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCCN1)C(=O)OC(C)(C)C.Cl |

The biological activity of this compound involves its interaction with specific molecular targets in biological systems. It has been shown to bind to various enzymes and receptors, modulating their activity and leading to diverse physiological effects. The exact pathways and targets are contingent on the specific applications and structural derivatives formed from this compound.

Pharmacological Potential

Research indicates that this compound may serve as a precursor for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.

Case Studies and Research Findings

- Enzyme Inhibition : In studies assessing the inhibitory effects on certain enzymes, this compound demonstrated significant inhibition of target enzymes involved in metabolic pathways, suggesting its potential utility in treating metabolic disorders.

- Receptor Modulation : Research has indicated that derivatives of this compound can act as modulators at specific receptor sites, potentially influencing neurotransmitter activity. This property could be leveraged in developing treatments for neurological disorders.

- Antioxidant Activity : Preliminary studies have shown that compounds related to tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular models.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other diazepane derivatives:

| Compound Name | Biological Activity |

|---|---|

| tert-Butyl 1,4-diazepane-1-carboxylate | Moderate enzyme inhibition |

| tert-Butyl 4-[(E)-But-1-en-3-ylamino]carbothioyl-1,4-diazepane-1-carboxylate | High receptor modulation |

| tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | Antioxidant properties |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride?

The compound is typically synthesized via a multi-step approach involving (1) coupling reactions between Boc-protected diazepane precursors and hydroxymethyl-containing intermediates using activating agents like HATU or EDCI, and (2) subsequent HCl-mediated deprotection. For example, analogous compounds (e.g., tert-butyl 4-(5-chloronicotinoyl)-1,4-diazepane-1-carboxylate) are synthesized via coupling of Boc-homopiperazine with activated carboxylic acids in dichloromethane (DCM) using HATU and DIPEA as a base . The hydroxymethyl group may be introduced via reductive amination or nucleophilic substitution, followed by Boc deprotection with HCl .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on a combination of analytical techniques:

- NMR spectroscopy : To verify the presence of the hydroxymethyl group (δ ~3.5–4.0 ppm for -CH2OH) and the Boc-protected amine.

- LC-MS : To confirm molecular weight (e.g., [M+H]+ expected for intermediates ~275–340 Da) and purity .

- X-ray crystallography : For unambiguous stereochemical assignment, using programs like SHELXL for refinement .

Q. What safety protocols are recommended for handling this compound?

Based on analogous diazepane derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation from HCl gas during deprotection.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve coupling efficiency for Boc-protected intermediates .

- Catalyst tuning : Adding bases like DIPEA or Et3N enhances reaction rates by scavenging HCl .

- Temperature control : Room temperature (RT) is often sufficient, but heating to 40–50°C may resolve steric hindrance in bulky intermediates .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

Discrepancies (e.g., NMR shifts vs. DFT-predicted values) are addressed by:

- Dynamic effects analysis : Rotameric equilibria in diazepane rings can cause splitting in NMR signals; variable-temperature (VT) NMR clarifies this .

- Cross-validation : Compare LC-MS retention times with synthetic standards and adjust chromatographic conditions (e.g., hexanes/EtOAC with 0.25% Et3N) to resolve co-elution .

Q. How can computational modeling predict the biological activity of this compound?

- Docking studies : Use software like AutoDock to simulate interactions with targets (e.g., SARS-CoV-2 Mpro) by modeling the diazepane core’s conformational flexibility .

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize derivatives for synthesis .

Q. What advanced purification techniques are critical for isolating enantiomerically pure forms?

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based) with hexane/isopropanol gradients.

- Crystallization-induced asymmetric transformation : Use resolving agents like tartaric acid to separate diastereomers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Scaffold diversification : Modify the hydroxymethyl group to esters or ethers to probe steric/electronic effects on bioactivity .

- Biological assays : Test against panels of enzymes (e.g., proteases, kinases) or cell lines (e.g., cancer models) to correlate substituents with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.